![molecular formula C10H8BrN3O B2815065 4-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one CAS No. 2251054-38-1](/img/structure/B2815065.png)
4-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one
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Description
4-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is an organic compound belonging to the pyridazinone family. It has a wide range of applications in scientific research, including use in biochemical and physiological studies.
Scientific Research Applications
Synthesis and Characterization
Synthetic Routes : Research has explored the synthesis of related compounds, including derivatives and intermediates that can be used in the synthesis of a wide range of biologically active compounds. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from pyridin-4-ol and 4-bromo-2-fluoroaniline through steps like nitration, chlorination, N-alkylation, reduction, and condensation highlights the intricate synthetic pathways involved in producing compounds with potential biological activities (Wang et al., 2016).
Chemical Reactions and Modifications : Studies have also focused on the chemical reactions and modifications of pyridazinone derivatives, showcasing the versatility of these compounds in chemical synthesis. For example, the reaction of 2-aryl-5-hydroxy-pyridazin-3(2H)-ones with bromine to yield 4-bromo derivatives indicates the potential for functionalization and further chemical transformations (Schober & Kappe, 1990).
Biological Activity and Applications
Antimicrobial Activity : The compound and its derivatives have been evaluated for antimicrobial activities, suggesting their potential in developing new antibacterial and antifungal agents. For instance, a study on 4-Bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and its metal complexes demonstrated significant antibacterial and antifungal activities, highlighting the potential of bromo-substituted pyridazinone derivatives in therapeutic applications (Tan, 2019).
Chemical Properties and Coordination Chemistry : Research into the coordination chemistry of bromo-substituted pyridazinone derivatives with various metals has provided insights into their chemical properties and potential applications in materials science. For example, the synthesis and characterization of nitrogen-rich macrocyclic ligands derived from pyridazinone and their coordination with lanthanum(III) demonstrate the utility of these compounds in developing complex metal-organic frameworks with unique properties (Wilson et al., 2015).
properties
IUPAC Name |
4-bromo-2-(pyridin-2-ylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-4-6-13-14(10(9)15)7-8-3-1-2-5-12-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHCEKGVNPKWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C(=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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